molecular formula C6H11O6P B012431 Monomethacryloylethyl phosphate CAS No. 24599-21-1

Monomethacryloylethyl phosphate

Cat. No. B012431
CAS RN: 24599-21-1
M. Wt: 210.12 g/mol
InChI Key: SEILKFZTLVMHRR-UHFFFAOYSA-N
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Description

Monomethacryloylethyl phosphate is a type of phosphorus-based (meth)acrylate monomer . These monomers have been widely studied for over 20 years, as the corresponding polymers exhibit interesting properties . They are used in various fields including tissue engineering, dental composites or adhesives, and more .

Scientific Research Applications

  • Enhancing Hydroxyapatite Deposition : Methacryloyloxyethyl phosphate copolymers can improve hydroxyapatite deposition on substrates, potentially benefiting dental and bone tissue engineering. Higher concentrations of phosphate enhance calcium-rich layer formation, indicating its potential in biomaterials applications (Stancu et al., 2004).

  • Flame Retardancy in Textiles : UV-curable methacryloyloxy ethyl phosphates effectively reduce fire risk in textiles. They show higher performance in cotton fabrics compared to PET, indicating their usefulness in enhancing textile safety (Jang & Jeong, 2008).

  • Artificial Blood Development : Monomethyl esters of acyl phosphates, including monomethacryloylethyl phosphate, can modify proteins to create artificial blood with oxygen-binding properties. This opens up possibilities for alternatives to red cells in transfusions (Kluger, 1994).

  • Amide Formation in Water : Acyl phosphate monoesters and amines can rapidly form amides in water, providing a basis for regioselective acylation. This is significant for chemical synthesis and pharmaceuticals (Wodzinska & Kluger, 2008).

  • Biomembrane Adhesion : Poly(2-(methacryloyloxy)ethyl choline phosphate) acts as a universal biomembrane adhesive with rapid attachment to mammalian cell membranes and quick internalization. This has applications in tissue engineering and drug delivery (Yu et al., 2013).

  • Chromatographic Separation : The optimized poly(MBP-co-EDMA) monolith exhibits high selectivity and efficiency for separating polar analytes. This indicates potential applications for reverse zwitterionic CP derivative-based polymeric materials in separation science (Wang et al., 2018).

  • Concrete Superplasticizers : Phosphate comb polymers display superior dispersing performance in cement. They are less retarding and show robustness against sulfate and clay impurities, making them a potential alternative to conventional polycarboxylate superplasticizers (Stecher & Plank, 2019).

  • Polymeric Initiators in Polymerization : Phosphate-pendant polymers serve as effective thermally latent polymeric initiators for polymerization of glycidyl phenyl ether. This has implications for materials science and industrial applications (Kim, Sanda, & Endo, 2001).

  • Biomedical Applications : Phosphorus-containing organic materials, including monomethacryloylethyl phosphate, show promise for biomedical applications due to their biocompatibility, hemocompatibility, and resistance to protein adsorption (Monge et al., 2011).

  • Demineralization and Remineralization in Dentistry : Amphiphilic methacryloyloxydecyl dihydrogen phosphate (MDP) can demineralize dentin and induce remineralization of demineralized dentin. This offers potential in dental restorations (Zheng et al., 2021).

properties

IUPAC Name

2-phosphonooxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O6P/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEILKFZTLVMHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35705-94-3, 51131-63-6, 52628-03-2 (Parent)
Record name Polyethylene glycol methacrylate phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35705-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene glycol methacrylate phosphate
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DSSTOX Substance ID

DTXSID70274211
Record name 2-(Methacryloyloxy)ethyl dihydrogen phosphate
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Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol methacrylate phosphate

CAS RN

24599-21-1, 35705-94-3
Record name 2-Methacryloyloxyethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24599-21-1
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Record name Ethylene glycol methacrylate phosphate
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Record name 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester
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Record name 2-(Methacryloyloxy)ethyl dihydrogen phosphate
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Record name 2-(phosphonooxy)ethyl methacrylate
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Record name Poly(hema-phosphate)
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Record name MONOMETHACRYLOYLETHYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, J Yan, J Xu, C Tian… - Environmental …, 2021 - ACS Publications
… inverse emulsion free-radical copolymerization of phosphate-containing crosslinker (bis(methacryloyloxyethyl) hydrogen phosphate) and monomer (monomethacryloylethyl phosphate). …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
Y Zhang - 2021 - search.proquest.com
Demand for food, energy and other critical resources is increasing with the growth of the global population. Existing materials and industrial practices cannot meet these demands …

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